molecular formula C19H27NO5 B4076310 N-allyl-N-[2-(mesityloxy)ethyl]-2-propen-1-amine oxalate

N-allyl-N-[2-(mesityloxy)ethyl]-2-propen-1-amine oxalate

Cat. No. B4076310
M. Wt: 349.4 g/mol
InChI Key: UQZNHGIQLGUAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-[2-(mesityloxy)ethyl]-2-propen-1-amine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AOA and is a member of the allylamine family. AOA has been extensively studied for its unique properties and potential applications in the field of medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of AOA is not fully understood. However, studies have shown that AOA exerts its antimicrobial and antifungal properties by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. AOA has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
AOA has been shown to exhibit potent antimicrobial and antifungal properties. Studies have also shown that AOA has potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. AOA has also been shown to exhibit insecticidal properties.

Advantages and Limitations for Lab Experiments

The advantages of using AOA in lab experiments include its potent antimicrobial, antifungal, and insecticidal properties. AOA also has potential applications in the development of herbicides and fungicides. However, the limitations of using AOA in lab experiments include its complex synthesis process and limited availability.

Future Directions

There are several future directions for the study of AOA. One potential future direction is the development of AOA-based drugs for the treatment of fungal and bacterial infections. Another potential future direction is the development of AOA-based herbicides and fungicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of AOA and its potential applications in the field of material science.

Scientific Research Applications

AOA has been extensively studied for its potential applications in various fields. In the field of medicine, AOA has been shown to exhibit potent antifungal and antimicrobial properties. Studies have also shown that AOA has potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
In the field of agriculture, AOA has been shown to exhibit potent insecticidal properties. Studies have also shown that AOA has potential applications in the development of herbicides and fungicides.
AOA has also been studied for its potential applications in the field of material science. Studies have shown that AOA can be used as a crosslinking agent for the synthesis of polymers.

properties

IUPAC Name

oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trimethylphenoxy)ethyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.C2H2O4/c1-6-8-18(9-7-2)10-11-19-17-15(4)12-14(3)13-16(17)5;3-1(4)2(5)6/h6-7,12-13H,1-2,8-11H2,3-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZNHGIQLGUAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCN(CC=C)CC=C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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